molecular formula C25H23NO5S B2489724 (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1321759-52-7

(2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2489724
CAS No.: 1321759-52-7
M. Wt: 449.52
InChI Key: CVTSLXQXHLCDTB-QPLCGJKRSA-N
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Description

The compound (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chromene-derived molecule featuring a sulfonyl group at position 3, a methoxy substituent at position 8, and a 4-ethoxyphenyl imine moiety at position 2 (Z-configuration). Its molecular formula is C25H24N2O4S, with a molecular weight of 472.54 g/mol. The ethoxyphenyl group introduces moderate lipophilicity, while the sulfonyl and methoxy groups contribute to polar interactions.

Synthesis likely follows protocols analogous to chromene derivatives described in the literature, such as condensation reactions involving formaldehyde and amines (e.g., Scheme 1 in ). Structural confirmation would employ techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography using programs like SHELXL.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-4-30-20-12-10-19(11-13-20)26-25-23(32(27,28)21-14-8-17(2)9-15-21)16-18-6-5-7-22(29-3)24(18)31-25/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSLXQXHLCDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative belonging to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C20H22N2O4S
  • Molecular Weight : 398.46 g/mol
  • CAS Number : Not available in current databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity
  • Antioxidant Properties
  • Antimicrobial Effects

Anticancer Activity

Recent studies have demonstrated that (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine shows significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated:

  • IC50 Value : 0.017 µM, which is significantly lower than standard chemotherapeutic agents like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM).
  • Mechanism of Action : Induction of apoptosis was observed, with increased expression of pro-apoptotic genes such as p53 and Caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2 .
CompoundIC50 (µM)Apoptosis InductionCell Cycle Arrest
(2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine0.017YesG2/M Phase
Staurosporine5.07YesG1 Phase
5-Fluorouracil5.18YesS Phase

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In a study involving SEC-carcinoma mice models:

  • The treatment led to a significant increase in antioxidant levels (GSH, CAT, SOD) while reducing oxidative stress markers (MDA, NO).
ParameterControl GroupTreated Group
GSH (mg/g.tissue)18.2339.27
CAT (U/g.tissue)21.6946.90
SOD (U/g.tissue)27.3648.69
MDA (nmol/g.tissue)98.3973.36
NO (U/g.tissue)79.6942.38

Antimicrobial Effects

Preliminary assessments indicate that the compound may possess antimicrobial properties against various bacterial strains, although detailed studies are needed to quantify these effects.

Comparison with Similar Compounds

Substituent Effects on the Aryl Imine Group

Variations in the aryl imine substituent significantly influence electronic, steric, and pharmacokinetic properties:

Compound Name R Group on Aryl Imine Molecular Formula Molecular Weight (g/mol) Predicted LogP<sup>a</sup> Key Properties/Applications
Target Compound: (2Z)-N-(4-ethoxyphenyl)-... 4-OCH2CH3 C25H24N2O4S 472.54 ~3.5 Moderate lipophilicity; potential for CNS activity<sup>b</sup>
(2Z)-N-(3,4-difluorophenyl)-... () 3,4-F2 C23H18F2N2O4S 480.46 ~3.8 Enhanced electron-withdrawing effects; possible improved metabolic stability
(2Z)-N-(4-ethylphenyl)-... () 4-CH2CH3 C25H23NO4S 433.52 ~4.0 Higher lipophilicity; may favor membrane permeability
(2Z)-N-(4-methoxyphenyl)-... () 4-OCH3 C24H22N2O4S 458.51 ~3.0 Lower LogP than ethoxy analog; improved aqueous solubility

<sup>a</sup> LogP values estimated using fragment-based methods (e.g., AlogPs).
<sup>b</sup> Hypothesized based on structural similarity to CNS-active chromenes.

Key Observations:

  • Electron-donating vs. In contrast, the 3,4-difluorophenyl group () withdraws electrons, which could enhance binding to electrophilic targets.
  • Lipophilicity : The ethyl substituent () increases LogP compared to ethoxy, favoring membrane penetration but risking solubility limitations. The methoxy analog () offers better solubility, critical for oral bioavailability.

Sulfonyl and Chromene Core Modifications

The 4-methylbenzenesulfonyl group in the target compound is conserved in most analogs, suggesting its role in stabilizing the chromene scaffold via steric and electronic effects.

Structural and Analytical Characterization

Crystallographic data for such compounds are typically resolved using SHELXL and visualized via ORTEP. For example:

  • The Z-configuration of the imine bond in the target compound would be confirmed via X-ray diffraction, as seen in related structures.
  • HRMS (as in ) validates molecular weight, with deviations <5 ppm indicating high purity.

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